

# Spectroscopic Data of Diisobutyl Malonate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Diisobutyl malonate

Cat. No.: B1623146

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **diisobutyl malonate**, with the assumed chemical identity of diethyl 2-(2-methylpropyl)propanedioate (CAS No. 10203-58-4). This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for diethyl isobutylmalonate.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available in search results			

### Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Note: Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for diethyl isobutylmalonate, including chemical shifts, multiplicities, and coupling constants, were not available in the performed searches. The tables are provided as a template for where such data would be presented.

### Table 3: IR Spectroscopic Data

Wavenumber (cm $^{-1}$ )	Interpretation
~1730 - 1750	C=O stretch (ester)
~2870 - 2960	C-H stretch (alkane)
~1000 - 1300	C-O stretch (ester)

Note: The IR data is based on typical values for similar ester compounds.

### Table 4: Mass Spectrometry Data

m/z	Interpretation
216	[M] $^{+}$ Molecular ion
171	[M - OCH $_2$ CH $_3$ ] $^{+}$
143	[M - COOCH $_2$ CH $_3$ ] $^{+}$
57	[C $_4$ H $_9$ ] $^{+}$ (isobutyl fragment)

Note: Fragmentation patterns are predicted based on the structure of diethyl isobutylmalonate.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Approximately 5-20 mg of the liquid diethyl isobutylmalonate sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a chemical shift reference at 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

## 2. <sup>1</sup>H NMR Spectroscopy:

- The NMR spectrometer is tuned to the proton frequency (e.g., 300, 400, or 500 MHz).
- A standard one-pulse experiment is performed to acquire the <sup>1</sup>H NMR spectrum.
- Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

## 3. <sup>13</sup>C NMR Spectroscopy:

- The spectrometer is tuned to the carbon-13 frequency (e.g., 75, 100, or 125 MHz).
- A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
- A larger number of scans and a longer relaxation delay are often required compared to <sup>1</sup>H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.

# Infrared (IR) Spectroscopy

## 1. Sample Preparation (Neat Liquid):

- A drop of the neat (undiluted) liquid diethyl isobutylmalonate is placed between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin liquid film.

## 2. Data Acquisition (FT-IR):

- The salt plates are placed in the sample holder of an FT-IR spectrometer.
- A background spectrum of the clean, empty salt plates is first recorded.
- The sample spectrum is then acquired, and the instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- The spectrum is typically recorded over the mid-IR range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

### 1. Sample Introduction and Ionization (Electron Ionization - EI):

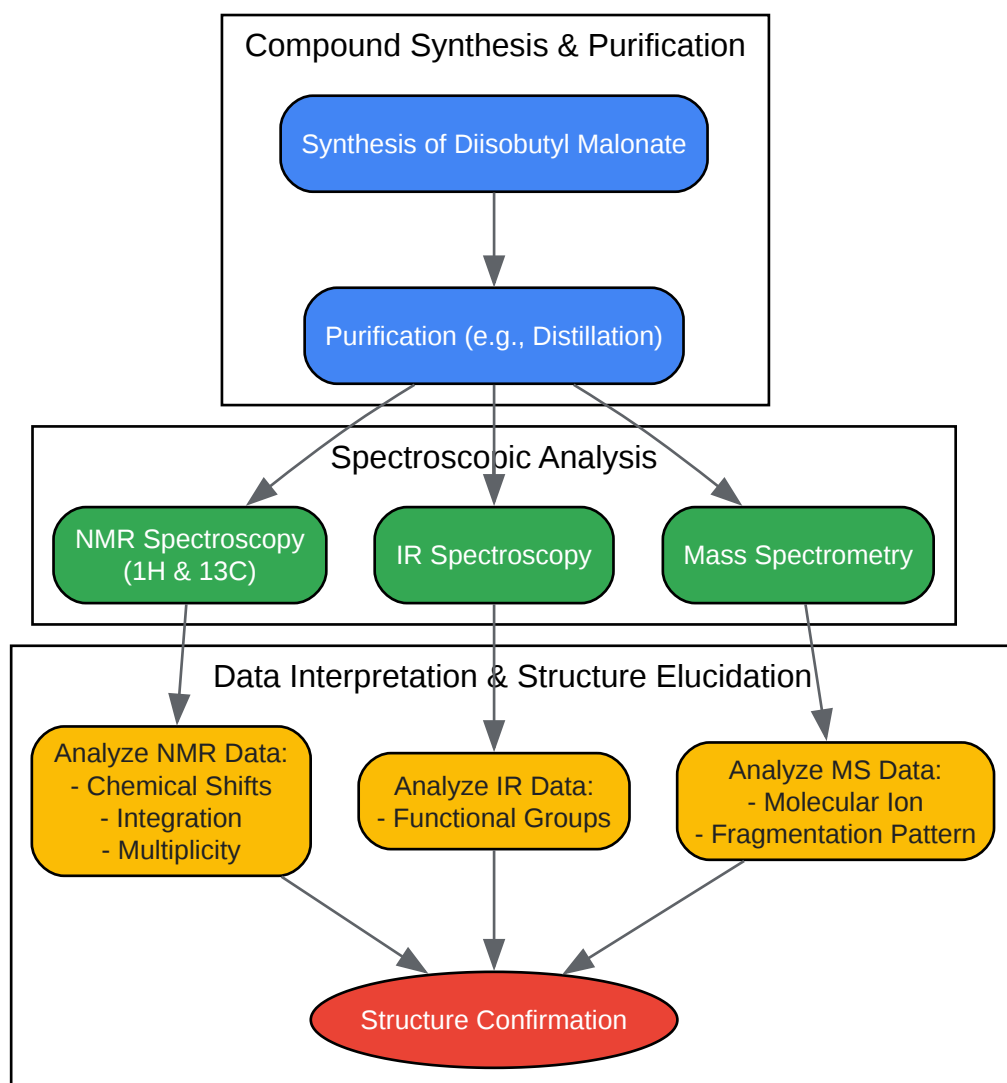
- A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize and fragment in a reproducible manner.

### 2. Mass Analysis and Detection:

- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **diisobutyl malonate**.



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Spectroscopic analysis workflow for a chemical compound.

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